N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

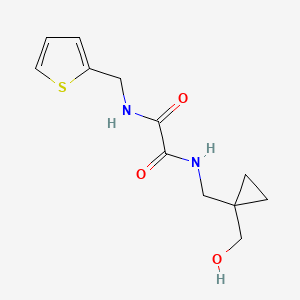

N1-((1-(Hydroxymethyl)cyclopropyl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N1-substituent: A cyclopropane ring with a hydroxymethyl (-CH2OH) group attached to the methylene bridge. This strained bicyclic structure may enhance conformational rigidity and influence solubility due to the polar hydroxyl group.

- N2-substituent: A thiophen-2-ylmethyl group, introducing sulfur-containing aromaticity, which could modulate electronic properties and binding interactions compared to non-sulfur heterocycles.

Properties

IUPAC Name |

N'-[[1-(hydroxymethyl)cyclopropyl]methyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c15-8-12(3-4-12)7-14-11(17)10(16)13-6-9-2-1-5-18-9/h1-2,5,15H,3-4,6-8H2,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGRCRHXZOLMGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NCC2=CC=CS2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Key Observations :

- Substituent Diversity : The target compound’s cyclopropane-thiophene combination is unique among the analogs. Thiophene’s sulfur atom may enhance π-π stacking or metal coordination compared to pyridine (S336) or thiazole (compound 15).

- Synthetic Complexity : Diastereomeric mixtures (e.g., compound 15: 1:1 ratio) and moderate yields (36–53% in ) suggest challenges in stereochemical control for oxalamides. The cyclopropane group in the target compound may introduce additional synthetic hurdles.

- Purity : HPLC purity >90% is common (e.g., compounds 15, S336), indicating rigorous purification protocols for oxalamides.

Key Observations :

- Antiviral Potential: Compound 15’s thiazole-pyrrolidine motif suggests heterocyclic substituents enhance antiviral targeting. The target compound’s thiophene group may offer similar benefits but with distinct pharmacokinetics.

- Flavoring Applications: S336’s NOEL of 100 mg/kg bw/day and high safety margins (>500 million) highlight oxalamides’ low toxicity in food applications. The target compound’s thiophene group, however, may require additional metabolic studies if intended for consumption.

- Enzyme Inhibition : Adamantyl-substituted oxalamides () leverage bulky, lipophilic groups for sEH binding. The target compound’s cyclopropane could mimic this rigidity but with reduced hydrophobicity.

Metabolic and Toxicological Comparisons

- The target compound’s cyclopropane may further stabilize against enzymatic degradation.

- Toxicity: For flavoring oxalamides, high margins of safety (>33 million) are achieved due to low exposure levels (0.0002 μg/kg bw/day) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.